molecular formula C12H16ClNO3 B594124 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride CAS No. 1454266-19-3

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride

Cat. No. B594124
CAS RN: 1454266-19-3
M. Wt: 257.714
InChI Key: FQUJUYOEUQPDDR-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride, also known as MDPV, is a psychoactive stimulant of the cathinone class. It is a designer drug commonly used in recreational activities. It was first synthesized in 1969 and was later used in scientific research. MDPV is a potent stimulant with a wide range of applications, from laboratory studies to medical treatments.

Mechanism of Action

bk-MDEA (hydrochloride), also known as 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride, is a compound of interest in the field of pharmacology due to its potential effects on the human body . This article aims to provide an overview of the mechanism of action of bk-MDEA (hydrochloride).

Target of Action

bk-MDEA (hydrochloride) is categorized as a phenethylamine, amphetamine, and cathinone . These classes of compounds are known to interact with various targets in the central nervous system, including monoamine transporters and receptors . .

Mode of Action

As a derivative of phenethylamine, amphetamine, and cathinone, it is likely to interact with monoamine transporters and receptors, potentially influencing neurotransmitter levels in the brain

Biochemical Pathways

These include reduction of the β-ketone moiety, N-dealkylation, and demethylenation followed by O-methylation . The exact biochemical pathways affected by bk-MDEA (hydrochloride) and their downstream effects require further investigation.

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and excreted in the urine

Result of Action

As a phenethylamine, amphetamine, and cathinone derivative, it is likely to have stimulant and psychoactive effects . .

Action Environment

The action, efficacy, and stability of bk-MDEA (hydrochloride) can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUJUYOEUQPDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345250
Record name 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bk-MDEA (hydrochloride)

CAS RN

1454266-19-3
Record name 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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